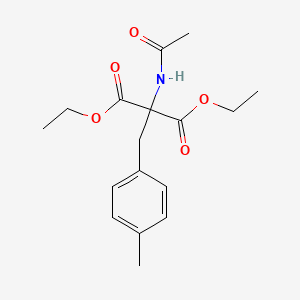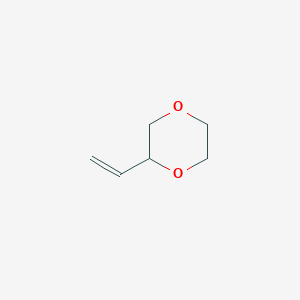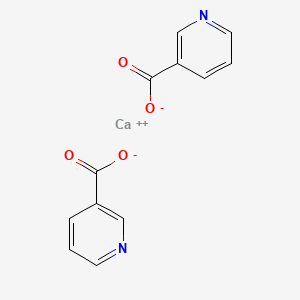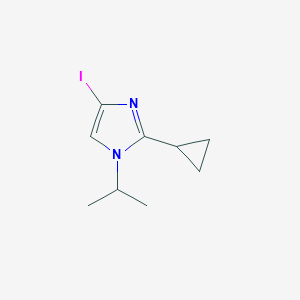![molecular formula C9H7NO4S B3057614 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- CAS No. 83039-60-5](/img/structure/B3057614.png)
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-
Descripción general
Descripción
“2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” is a chemical compound with the molecular formula C9H7NO4S . It is also known by other names such as “1-[(2-Thienylcarbonyl)oxy]-2,5-pyrrolidinedione”, “(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate”, and "2,5-dioxopyrrolidin-1-yl thiophene-2-carboxylate" .
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” consists of a pyrrolidinedione ring attached to a thiophene ring via a carbonyl and an oxygen atom . The InChI string for this compound is “InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2” and the canonical SMILES string is "C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2" .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-” is 225.22 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its relative lipophilicity . This compound has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 225.00957888 g/mol . The topological polar surface area is 91.9 Ų, and it has 15 heavy atoms . The complexity of the molecule, as computed by PubChem, is 301 .Aplicaciones Científicas De Investigación
Electrochromic Materials
Electrochromic materials are substances that change color when an electric charge is applied, a property that can be utilized in devices like smart windows and displays. A study by Bulut et al. (2004) synthesized and characterized conducting copolymers of 2‐[(3‐Thienylcarbonyl)oxy]ethyl 3‐thiophene carboxylate with thiophene and pyrrole. These copolymers exhibited multi-color changes and long-term switching stability, making them suitable for electrochromic applications (Bulut, Yilmaz, Yagcı, & Toppare, 2004).
Another study on 3-pyridinyl and 1,10-phenanthroline bearing poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives by Hwang, Son, and Shim (2010) focused on the synthesis and characterization of electrically conductive films. These films demonstrated rapid optical switching and high electroactivity, indicating potential for electrochromic devices (Hwang, Son, & Shim, 2010).
Conducting Polymers
Conducting polymers are a class of polymers that conduct electricity, finding applications in electronic devices, sensors, and actuators. The synthesis of 3-[(3-Thienylcarbonyl)oxy]-2,2-bis{[(3-thienylcarbonyl)oxy]}propyl 3-thiophene carboxylate and its electrochemical polymerization with thiophene or pyrrole was explored in another study by Bulut et al. (2004). The resulting copolymers were characterized for their electrical conductivities and electrochromic properties, showing potential for use in electronic and electrochromic devices (Bulut, Yilmaz, Yagcı, & Toppare, 2004).
Molecular Pathogenesis Studies
Although your request excludes drug-related information, it's noteworthy that certain derivatives and related compounds of 2,5-Pyrrolidinedione have been studied in the context of molecular pathogenesis, such as the neurotoxic effects of hexane metabolites. For example, Boekelheide et al. (1991) investigated how 2,5-Hexanedione, a related compound, alters microtubule assembly through covalent modifications, contributing to our understanding of neurotoxic mechanisms (Boekelheide, Eveleth, Neely, & Sioussat, 1991).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPWEHFTSZISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356377 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83039-60-5 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)
![(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol](/img/structure/B3057535.png)










